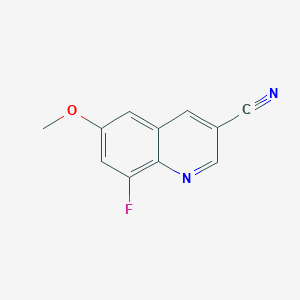

8-Fluoro-6-methoxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7FN2O |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

8-fluoro-6-methoxyquinoline-3-carbonitrile |

InChI |

InChI=1S/C11H7FN2O/c1-15-9-3-8-2-7(5-13)6-14-11(8)10(12)4-9/h2-4,6H,1H3 |

InChI Key |

WLBLHALXDBATFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(C=N2)C#N)F |

Origin of Product |

United States |

Significance of the Quinoline 3 Carbonitrile Scaffold in Heterocyclic Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent scaffold in the realm of heterocyclic chemistry and is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a wide array of natural products, particularly alkaloids, and its ability to serve as a foundational structure for a multitude of synthetic compounds with diverse biological activities. nih.govrsc.org Quinolines are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov

The addition of a carbonitrile (-C≡N) group at the 3-position of the quinoline ring system creates the quinoline-3-carbonitrile scaffold. This particular functional group significantly influences the electronic properties and potential biological activity of the molecule. The carbonitrile group is a strong electron-withdrawing group, which can modulate the reactivity and binding interactions of the quinoline ring. Research has shown that quinoline-3-carbonitrile derivatives are valuable precursors in the synthesis of various heterocyclic systems and have been investigated for their potential as antibacterial and anticancer agents. nih.govnih.gov For instance, studies have demonstrated that certain quinoline-3-carbonitrile derivatives exhibit promising antibacterial activity by potentially targeting DNA gyrase, a crucial enzyme in bacterial replication. nih.gov

Research Context of Fluoro and Methoxy Substituted Quinolines

The introduction of specific substituents onto the quinoline (B57606) scaffold can dramatically alter its physicochemical properties and biological efficacy. The presence of fluoro and methoxy (B1213986) groups on the quinoline ring, as seen in 8-Fluoro-6-methoxyquinoline-3-carbonitrile, is a strategic design element in medicinal chemistry.

Fluoro-Substituted Quinolines: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. nih.gov Fluorine's high electronegativity and small atomic size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. nih.govmdpi.com In the context of quinolines, the addition of a fluorine atom has been shown to significantly enhance antibacterial activity. orientjchem.org For example, the well-known fluoroquinolone class of antibiotics owes its potent antibacterial action in part to the presence of a fluorine atom. researchgate.net

Methoxy-Substituted Quinolines: The methoxy group (-OCH3) is an electron-donating group that can influence the electronic distribution and lipophilicity of the quinoline ring. The position of the methoxy group is crucial for its effect on biological activity. For instance, the presence of a methoxy group at the 6-position of the quinoline ring is a feature of some compounds with antimalarial activity, although it is not always essential for efficacy. rsc.org In other contexts, such as anticancer research, a methoxy group at the 7-position has been shown to improve antitumor activity. orientjchem.org The synthesis of various methoxy-substituted quinolines is an active area of research due to their potential therapeutic applications. asianpubs.org

Overview of Academic Research Trajectories for the Compound and Its Derivatives

De Novo Synthesis Approaches for Quinoline-3-carbonitrile Systems

The construction of the fundamental quinoline-3-carbonitrile core can be achieved through various powerful synthetic strategies, including multicomponent reactions and classical cyclization methods.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules, such as quinoline derivatives, in a single synthetic operation from three or more starting materials. acs.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. synarchive.com

One prevalent MCR for synthesizing quinoline-3-carbonitriles is a four-component reaction involving an aromatic aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), a cyclic ketone, and an ammonium (B1175870) salt which serves as the nitrogen source. nih.gov For instance, new quinoline-3-carbonitrile derivatives have been synthesized via a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium acetate. nih.gov A proposed mechanism for such reactions often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the enamine derived from the ketone and ammonium acetate, and subsequent cyclization and aromatization to yield the final quinoline product.

Another powerful MCR is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which provides a rapid and additive-free pathway to multiply substituted quinolines. nih.gov This method proceeds through the in situ formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes to build the quinoline core directly. nih.gov

Table 1: Examples of Multicomponent Reactions for Quinoline-3-carbonitrile Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | 1-Tetralone | Ammonium Acetate | Acetic Acid, Toluene, Reflux | 2-Amino-methoxybenzo[h]quinoline-3-carbonitrile | |

| Aromatic Aldehyde | Ethyl Cyanoacetate | 6-Methoxy-1,2,3,4-tetrahydronaphthalin-1-one | Ammonium Acetate | N/A | 2-Amino-quinoline-3-carbonitrile derivative | nih.govnih.gov |

| Aryl Diazonium Salt | Acetonitrile | Phenylacetylene | N/A | 60°C | Multiply Substituted Quinoline | nih.gov |

Cyclization Reactions from Precursor Anilines and Dicarbonyls

Classical cyclization reactions remain a fundamental and widely used approach for quinoline synthesis. These methods typically involve the condensation of an aniline with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by an acid-catalyzed intramolecular cyclization and dehydration.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. quimicaorganica.orgiipseries.orgwikiwand.comwikipedia.org The mechanism proceeds through the initial formation of a Schiff base (enamine) intermediate, which then undergoes acid-catalyzed electrocyclization and subsequent dehydration to furnish the aromatic quinoline ring. wikiwand.com To synthesize a precursor for this compound, one would start with 2-fluoro-4-methoxyaniline.

The Friedländer synthesis is another cornerstone method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl cyanoacetate. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction can be catalyzed by either acids or bases. A domino nitro reduction-Friedländer heterocyclization has also been developed, where a 2-nitrochalcone (B191979) derivative is reduced in situ to the corresponding amine, which then undergoes intramolecular cyclization to form quinoline-3-carbonitriles. mdpi.com

The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of acid catalysts. synarchive.comwikipedia.orgnih.gov This reaction is versatile for producing a variety of substituted quinolines. iipseries.orgacs.org

Table 2: Classical Cyclization Reactions for Quinoline Synthesis

| Reaction Name | Aniline Precursor | Dicarbonyl/Unsaturated Carbonyl Precursor | Key Features | Reference(s) |

|---|---|---|---|---|

| Combes Synthesis | Substituted Aniline | β-Diketone | Acid-catalyzed cyclization of an enamine intermediate. | quimicaorganica.orgiipseries.orgwikiwand.com |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone | Compound with α-methylene carbonyl (e.g., ethyl cyanoacetate) | Base or acid-catalyzed condensation/cyclization. | wikipedia.orgnih.govorganic-chemistry.org |

| Doebner-von Miller Synthesis | Substituted Aniline | α,β-Unsaturated carbonyl compound | Acid-catalyzed; often involves in situ formation of the unsaturated carbonyl. | synarchive.comwikipedia.orgnih.gov |

Photochemical Synthesis Techniques for Quinolines

Photochemical methods offer unique pathways to quinoline synthesis and functionalization, often proceeding under mild conditions with high selectivity. Visible-light-mediated reactions have gained prominence as a green and sustainable synthetic tool.

One approach involves the photochemical cyclization of precursors like 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes to give good yields of diphenylquinoline derivatives. wikipedia.org Another novel photochemical reaction converts N-(o-styryl)thioamides into quinolines. wikipedia.org

More recently, visible-light-mediated C-H hydroxyalkylation of quinolines has been developed. quimicaorganica.org This method avoids external oxidants and proceeds via a radical pathway, exploiting the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals. quimicaorganica.org Photochemical dearomative cycloadditions between quinolines and alkenes have also been achieved through photosensitization of Lewis acid-complexed substrates, yielding sterically congested products with high regio- and diastereoselectivity. researchgate.net Furthermore, the photochemical reduction of the quinoline ring itself can be accomplished using reagents like γ-terpinene, demonstrating chemoselectivity where other reducible groups like halogens remain untouched. iipseries.org

Targeted Derivatization and Functionalization Strategies

Once the quinoline-3-carbonitrile core is assembled, further chemical transformations can be employed to modify the structure, either by reacting at the quinoline core itself or by transforming the existing functional groups.

Nucleophilic Substitution Reactions on the Quinoline Core

The fluorine atom at the C8 position of the target molecule is a prime site for nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions are favored on aromatic rings that are activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In the case of fluoroquinolones, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

The fluorine atom is an excellent leaving group in SNAr reactions. lboro.ac.uk This reactivity is exploited in the synthesis of many fluoroquinolone antibiotics, where a halogen at the C7 position is displaced by a cyclic amine. mdpi.comyoutube.com Similarly, the C8-fluoro substituent can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities. The reaction outcome can be influenced by the reaction conditions, the nature of the nucleophile, and the presence of activating groups elsewhere on the ring. Recent advances have even enabled the SNAr of unactivated fluoroarenes through organic photoredox catalysis, broadening the scope of possible transformations. nih.gov

Reduction and Oxidation Reactions of Functional Groups

The functional groups on the this compound scaffold—namely the nitrile, the methoxy group, and the quinoline ring system—can undergo various reduction and oxidation reactions.

Reduction: The nitrile group at the C3 position is a versatile handle for chemical modification. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions, first to a carboxamide and then to a carboxylic acid, providing another key functional group for further derivatization. libretexts.org The quinoline ring itself can be selectively reduced. For example, photochemical reduction can yield tetrahydroquinoline derivatives.

Oxidation: The methoxy group at C6 can be susceptible to oxidation, potentially leading to demethylation to form a hydroxyl group or further oxidation to a quinone, depending on the reagents and conditions used. The oxidation of methoxy-substituted hydroquinones by enzymes like laccase has been studied, proceeding through semiquinone radical intermediates. nih.gov The photobasicity of 5-methoxyquinoline (B23529) has been shown to be mediated by the transient photooxidation of water, highlighting the electronic influence of the methoxy group on the quinoline ring's excited state. acs.orgresearchgate.net

Table 3: Common Chemical Transformations of Functional Groups

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|---|

| C3-Nitrile | Reduction | LiAlH₄ | C3-Aminomethyl | libretexts.org |

| C3-Nitrile | Hydrolysis | H⁺/H₂O or OH⁻/H₂O, heat | C3-Carboxylic Acid | libretexts.org |

| C8-Fluorine | Nucleophilic Substitution | Amines, Alcohols, Thiols | C8-Amino, C8-Alkoxy, C8-Thioether | lboro.ac.ukyoutube.com |

| Quinoline Ring | Reduction | Photochemical (e.g., γ-terpinene) | Tetrahydroquinoline | iipseries.org |

| C6-Methoxy | Oxidation/Demethylation | Oxidizing agents | C6-Hydroxy (Phenol) | nih.gov |

Transformations of the Carbonitrile Moiety (e.g., to Carboxamides, Heterocycles)

The carbonitrile group at the C3 position of the 8-fluoro-6-methoxyquinoline (B3049509) core is a key functional handle, enabling a variety of chemical transformations to produce diverse derivatives.

One of the fundamental transformations is the hydrolysis of the nitrile to a carboxamide. This reaction is typically achieved under acidic or basic conditions, converting the cyano group (-CN) into a primary amide (-CONH2). This transformation is a critical step in the synthesis of various biologically active compounds, as the amide moiety can participate in crucial hydrogen bonding interactions with biological targets.

Furthermore, the carbonitrile moiety serves as a precursor for the construction of various heterocyclic systems. For instance, it can react with reagents like sodium azide (B81097) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. A study on 8-amino-6-methoxyquinoline (B117001) derivatives demonstrated the synthesis of tetrazole hybrids via an Ugi-azide reaction, showcasing the versatility of the quinoline scaffold in constructing complex heterocyclic systems. mdpi.com In this multi-component reaction, an amine, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide react to form a tetrazole-containing product. mdpi.com

Another example involves the reaction with thiourea (B124793) in an alcoholic solvent, which can lead to the formation of aminothiazole derivatives fused to the quinoline ring system. researchgate.net Research on related 6-methoxyquinoline-3-carbonitrile derivatives has shown that the carbonitrile can be a starting point for building more complex structures with potential antimicrobial activities. researchgate.net

Halogen-Based Derivatizations (e.g., Fluorination, Halogen-Exchange)

The fluorine atom at the C8 position and the potential for further halogenation are pivotal aspects of the chemistry of this compound. Halogen-based derivatizations can significantly modulate the physicochemical and pharmacological properties of the molecule.

Fluorination: While the parent molecule already contains a fluorine atom, additional fluorination or modification of existing halogens is a key strategy. Modern fluorination techniques can be employed to introduce fluorine atoms at other positions of the quinoline ring, although this can be challenging. Methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNAr) with fluoride (B91410) sources are traditional approaches for introducing fluorine onto aromatic rings. cas.cn More recent methods involve transition-metal-catalyzed C-H fluorination, offering milder reaction conditions. cas.cn

Halogen-Exchange (Halex) Reactions: The Halex process is a powerful industrial method for synthesizing aryl fluorides from aryl chlorides. wikipedia.org This reaction involves treating an activated aryl chloride with a fluoride source, such as potassium fluoride, at high temperatures in a polar aprotic solvent. wikipedia.org For a molecule like this compound, if a chloro-analogue were available (e.g., 8-chloro-6-methoxyquinoline-3-carbonitrile), a Halex reaction could potentially be used for its synthesis. The presence of electron-withdrawing groups, like the carbonitrile, can activate the aromatic ring towards nucleophilic substitution, making such exchanges more feasible. The choice of fluoride source is critical, with reagents like cesium fluoride or tetrabutylammonium (B224687) fluoride sometimes offering higher reactivity under milder conditions. wikipedia.org

The table below summarizes various halogen-based derivatization methods.

| Reaction | Reagents | Substrate Type | Conditions |

| Balz-Schiemann | HBF4, NaNO2, then heat | Aryl amines | Often requires isolation of diazonium salt |

| Halex Process | KF, CsF, or TBAF | Activated aryl chlorides | High temperatures (150-250°C), polar aprotic solvents |

| Nucleophilic Fluorination | CsF, [bmim][BF4] | Alkyl halides/sulfonates | Shorter reaction times, often good yields |

| Deoxyfluorination | PyFluor, AlkylFluor | Alcohols | Mild conditions, good for primary and secondary alcohols |

Large-Scale Synthetic Development and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates significant process optimization. Key considerations include cost-effectiveness, safety, yield, and purity.

For related quinoline structures, multi-kilogram production has been achieved by carefully selecting starting materials and optimizing reaction conditions. For example, the large-scale synthesis of 3-fluoro-6-methoxyquinoline was developed from p-anisidine and 2-fluoromalonic acid. researchgate.net Similar strategies would be applicable to this compound.

Process optimization often involves:

Starting Material Sourcing: Selecting readily available and inexpensive starting materials.

Reagent Selection: Using safer and more environmentally benign reagents. For instance, replacing hazardous reagents with greener alternatives is a key goal in modern chemical manufacturing. cas.cn

Solvent Screening: Choosing solvents that are effective, easy to remove, and have a good safety and environmental profile.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to achieve high purity of the final product.

Multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, are particularly attractive for large-scale synthesis due to their atom economy and operational simplicity. nih.govmdpi.com

Exploration of this compound as a Key Intermediate in Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex and biologically active molecules. Its utility as a key intermediate has been demonstrated in the synthesis of various pharmaceutical agents and research compounds.

For example, a structurally related compound, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, is a key intermediate in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy. researchgate.net The synthesis of this intermediate involves multiple steps, including a key intramolecular cyclization to form the quinoline ring system. researchgate.net This highlights the importance of substituted quinoline-3-carbonitriles in the pharmaceutical industry.

The unique substitution pattern of this compound, with its electron-withdrawing fluorine and nitrile groups and electron-donating methoxy group, provides a scaffold with distinct electronic properties that can be exploited in further synthetic transformations. The presence of the fluorine atom is particularly significant, as the introduction of fluorine is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.

The versatility of the carbonitrile group, as discussed previously, allows for its elaboration into a wide range of other functional groups and heterocyclic systems, making this compound a divergent intermediate for creating libraries of novel compounds for biological screening. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for assigning the positions of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, each proton in a unique chemical environment is expected to produce a distinct signal. The chemical shift (δ), signal multiplicity (splitting pattern), and integral value of each peak provide detailed information about the electronic environment and neighboring protons.

The anticipated ¹H NMR signals for this compound, based on the analysis of similar quinoline derivatives, would include:

Quinoline Protons: The protons on the quinoline core (H2, H4, H5, H7) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The H2 and H4 protons, being adjacent to the nitrogen atom and the cyano group, are expected to be the most downfield.

Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, expected around δ 3.8-4.0 ppm.

Coupling: The fluorine atom at the C8 position will likely cause through-bond coupling to the adjacent H7 proton, resulting in a doublet for the H7 signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~8.9 - 9.1 | s | - |

| H4 | ~8.5 - 8.7 | s | - |

| H5 | ~7.8 - 8.0 | d | ~9.0 |

| H7 | ~7.2 - 7.4 | d | ~10.0 (JH-F) |

| OCH₃ | ~3.9 - 4.1 | s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The presence of the electron-withdrawing fluorine and cyano groups, as well as the electron-donating methoxy group, significantly influences the chemical shifts.

Key expected features in the ¹³C NMR spectrum include:

Quaternary Carbons: Signals for the carbon atoms of the cyano group (C≡N), and the quinoline carbons bearing substituents (C3, C6, C8) and at the ring junctions (C4a, C8a) will be present. The cyano carbon is typically found in the range of δ 115-120 ppm.

Aromatic Carbons: The remaining carbons of the quinoline ring will appear in the aromatic region (δ 100-160 ppm). The carbon atom bonded to fluorine (C8) will show a large C-F coupling constant.

Methoxy Carbon: The carbon of the methoxy group will appear upfield, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~148 - 150 |

| C3 | ~110 - 112 |

| C4 | ~145 - 147 |

| C4a | ~125 - 127 |

| C5 | ~122 - 124 |

| C6 | ~158 - 160 |

| C7 | ~100 - 102 |

| C8 | ~150 - 152 (d, JC-F ≈ 250 Hz) |

| C8a | ~140 - 142 |

| CN | ~117 - 119 |

| OCH₃ | ~56 - 58 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Nitrile Group (C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of the stretching vibration of the carbon-nitrogen triple bond.

Aromatic Ring (C=C): Multiple sharp bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the quinoline ring system.

Ether Group (C-O-C): The stretching vibration of the aryl-alkyl ether linkage will likely produce a strong band around 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).

C-H Bonds: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

C-F Bond: The carbon-fluorine stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C≡N (Nitrile) | Stretch | 2220 - 2260 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C-F (Aryl Fluoride) | Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The molecular weight of this compound (C₁₁H₇FN₂O) is 202.19 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak, likely as the protonated species [M+H]⁺ at m/z 203.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline derivatives, a common fragmentation pathway involves the loss of HCN (27 Da) from the quinoline ring. rsc.org Other likely fragmentation patterns for this compound could include the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as crystal packing.

While no specific single-crystal X-ray diffraction data for this compound has been found in the surveyed literature, studies on similar quinoline structures have been reported. nih.gov If suitable crystals could be grown, X-ray diffraction analysis would be expected to reveal a planar quinoline ring system. The analysis would also detail the orientation of the methoxy and carbonitrile substituents and how the molecules pack in the crystal lattice, which could be influenced by π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar cyano and fluoro groups.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is a method of choice for calculating a wide array of molecular properties with a good balance between accuracy and computational cost. chimia.ch

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. DFT calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For a related compound, 2-chloroquinoline-3-carboxaldehyde, DFT calculations at the B3LYP/6–311++G (d, p) level of theory have been used to determine its optimized structure. nih.gov A similar calculation for 8-Fluoro-6-methoxyquinoline-3-carbonitrile would yield a detailed picture of its geometry. The results would be presented in a table format, as illustrated below with hypothetical data based on known chemical structures.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C6-O | 1.36 |

| O-CH3 | 1.43 | |

| C8-F | 1.35 | |

| C3-CN | 1.44 | |

| C≡N | 1.15 | |

| **Bond Angles (°) ** | C5-C6-C7 | 120.5 |

| C7-C8-N1 | 118.9 | |

| C2-C3-CN | 121.0 | |

| Dihedral Angles (°) | C5-C6-O-CH3 | 179.5 |

| C4-C3-CN-N | 180.0 |

Note: The data in this table is illustrative and not from a published study on this compound. It serves to show the type of information generated by DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. arxiv.orgnih.gov These calculated spectra are invaluable for interpreting experimental results and assigning specific vibrational modes (stretching, bending, twisting) to observed spectral bands. researchgate.net The analysis allows for a detailed understanding of the molecule's intramolecular dynamics. nih.gov

For instance, key vibrational modes for this compound would include the C≡N stretch of the nitrile group, typically found in the 2220-2260 cm⁻¹ region, the C-F stretching vibration, and various modes associated with the methoxy (B1213986) group and the quinoline (B57606) ring system.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Hypothetical Data)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2245 |

| Fluoro (C-F) | Stretching | ~1100 |

| Methoxy (C-O) | Asymmetric Stretch | ~1250 |

| Methoxy (C-O) | Symmetric Stretch | ~1040 |

| Quinoline Ring | C-H Stretch | ~3050-3100 |

| Quinoline Ring | C=C/C=N Stretch | ~1500-1600 |

Note: This table presents expected frequency ranges for the functional groups present in the molecule for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govschrodinger.com A small energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state to an excited state. schrodinger.com This energy can be calculated using DFT methods and is often correlated with the electronic absorption properties of the compound. schrodinger.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These indices help in predicting the reactive behavior of the molecule.

Ionization Energy (I) : The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ) : The ability of an atom to attract electrons (χ = (I + A) / 2).

Molecular Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness (S = 1 / η).

These parameters provide a quantitative framework for understanding the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 3: Illustrative Frontier Orbital Energies and Reactivity Indices (Conceptual)

| Parameter | Formula | Illustrative Value |

| HOMO Energy (E_HOMO) | - | -6.5 eV |

| LUMO Energy (E_LUMO) | - | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.0 eV |

| Ionization Energy (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 1.5 eV |

| Molecular Hardness (η) | (I - A) / 2 | 2.5 eV |

Note: This table illustrates the concepts of reactivity indices with hypothetical values.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). orientjchem.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a molecule like this compound, which is an intermediate for fluoroquinolone antibiotics, molecular docking would be used to study its interaction with bacterial enzymes like DNA gyrase or topoisomerase IV. tcu.edu The simulation calculates the binding affinity (often expressed as a docking score or binding energy in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.

The simulation also reveals the specific binding mode, detailing the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the active site of the protein. This information is critical for understanding structure-activity relationships and for designing more potent and selective molecules. nih.gov

Prediction of Key Interacting Residues in Biological Receptors

Molecular docking is a primary computational technique used to predict how a molecule, such as this compound, binds to a biological receptor. This method simulates the interaction between the ligand (the compound) and the target protein, identifying the most likely binding pose and the key amino acid residues involved in the interaction.

For quinoline derivatives, a major biological target is bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. asm.orgnih.govnih.gov In silico docking studies of this compound into the active site of DNA gyrase (specifically the GyrA subunit) would be crucial. These simulations predict that the quinolone core likely forms critical interactions within the binding pocket.

The binding of quinolones to DNA gyrase is often mediated by a water–metal ion bridge, where a magnesium ion (Mg2+) is coordinated by the keto-acid motif of the quinolone and water molecules that in turn form hydrogen bonds with key residues like Serine (Ser) and an acidic residue such as Aspartic acid (Asp). nih.gov It is hypothesized that the 3-carbonitrile group of this compound would be oriented to form hydrogen bonds or other electrostatic interactions with specific amino acid residues. The 8-fluoro substituent can significantly influence the electronic properties of the quinoline ring and may engage in halogen bonding or other non-covalent interactions, potentially enhancing binding affinity. mdpi.commdpi.com The 6-methoxy group's position suggests it could interact with hydrophobic pockets or form hydrogen bonds within the receptor site.

Molecular dynamics (MD) simulations can further refine these predictions, providing a dynamic view of the ligand-receptor complex over time and confirming the stability of the predicted interactions. nih.govmdpi.com Such studies are vital for understanding the molecular basis of the compound's potential antibacterial activity and for guiding the design of more potent analogs. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

QSAR and 3D-QSAR are computational methodologies that correlate the structural properties of a series of compounds with their biological activities. nih.govfrontiersin.org These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are critical for their function.

Correlation of Molecular Descriptors with Biological Outcomes

QSAR models are built upon molecular descriptors, which are numerical values that quantify various physicochemical properties of a molecule. For a series of analogs based on the this compound scaffold, these descriptors would be calculated and correlated with a measured biological outcome, such as the minimum inhibitory concentration (MIC) against a bacterial strain.

Key descriptors for quinoline derivatives often include:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which are influenced by the electron-withdrawing fluoro and nitrile groups and the electron-donating methoxy group.

Steric Descriptors: Like molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which indicates the molecule's lipophilicity and affects its ability to cross bacterial cell membranes.

Topological Descriptors: Which quantify aspects of molecular structure like branching and connectivity.

A hypothetical QSAR study on a series of this compound analogs might reveal that increased lipophilicity and specific electronic properties are positively correlated with antibacterial activity. mdpi.comsphinxsai.com

Below is an interactive table showcasing hypothetical molecular descriptors for a series of quinoline analogs, which would be used to build a QSAR model.

| Compound ID | R1-Substituent | LogP | Molecular Weight | Electronic Energy (Hartree) | Predicted pIC50 |

| 8-F-6-MeO-Q-3-CN | H | 2.5 | 202.18 | -745.5 | 6.2 |

| Analog-1 | CH3 | 2.9 | 216.21 | -784.8 | 6.5 |

| Analog-2 | Cl | 3.1 | 236.63 | -1205.1 | 6.8 |

| Analog-3 | OCH3 | 2.3 | 232.21 | -820.7 | 5.9 |

The resulting QSAR equation would allow for the prediction of activity for newly designed compounds, streamlining the drug discovery process.

Spatial and Electronic Property Mapping for Activity Prediction

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. tandfonline.comtandfonline.com These methods generate contour maps that visualize the regions around a molecule where modifications to steric and electronic fields would likely impact biological activity.

For this compound, a 3D-QSAR model would be built by aligning a series of its analogs on their common quinoline core. The resulting contour maps would indicate:

Steric Contour Maps: Green contours would highlight areas where bulky substituents are favorable for activity, while yellow contours would show regions where bulk is detrimental.

Electrostatic Contour Maps: Blue contours would indicate where positive charges (or electron-withdrawing groups) enhance activity, and red contours would show where negative charges (or electron-donating groups) are preferred.

These visual guides are invaluable for medicinal chemists, suggesting specific modifications to the lead structure to enhance its interaction with the biological target and, consequently, its therapeutic efficacy. nih.govnih.gov Studies on other quinoline derivatives have successfully used these maps to guide the design of more potent inhibitors. nih.govscitechnol.com

In Silico Approaches in Rational Design and Virtual Screening

In silico techniques are central to modern rational drug design and virtual screening efforts. nih.gov They leverage computational power to identify and optimize promising drug candidates from vast chemical libraries, significantly reducing the time and cost of discovery. nih.govnih.gov

The scaffold of this compound serves as an excellent starting point for these computational strategies. Based on initial activity data and the insights gained from QSAR and docking studies, this molecule can be used as a query for virtual screening. nih.gov Large databases of chemical compounds can be computationally screened to identify molecules that are structurally similar or possess complementary pharmacophoric features. nih.gov

Rational design involves the iterative modification of a lead compound to improve its properties. The contour maps from 3D-QSAR and the predicted binding interactions from molecular docking provide a roadmap for this process. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the 6-methoxy position, designers might synthesize analogs with larger, more lipophilic groups at that position. Similarly, if QSAR suggests that a more electron-rich aromatic system is beneficial, modifications can be made accordingly. This synergy between computational prediction and chemical synthesis accelerates the development of optimized drug candidates. researchgate.netmdpi.com

Structure Activity Relationship Sar Analysis of 8 Fluoro 6 Methoxyquinoline 3 Carbonitrile and Its Analogs

Impact of Fluoro Substitution on Molecular Interactions and Biological Affinity

The incorporation of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby influencing their biological activity. nih.gov In the context of the quinoline (B57606) scaffold, the position of the fluorine atom is a critical determinant of its effect.

The presence of a fluorine atom at the 8-position of the quinoline ring, as seen in 8-Fluoro-6-methoxyquinoline-3-carbonitrile, is a strategic modification. While SAR studies have extensively documented the impact of fluorine at other positions, such as the 6-position, which is known to enhance antibacterial activity, the effects of an 8-fluoro substituent are also noteworthy. slideshare.net For instance, in a series of novel fluorinated quinoline analogs developed as fungicides, the introduction of a fluorine atom at the 8-position was a key design element. nih.gov

The high electronegativity and small size of the fluorine atom can lead to altered electronic distribution within the quinoline ring system. This can influence the molecule's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. Furthermore, the metabolic stability of the molecule can be enhanced as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

Role of Methoxy (B1213986) Group in Modulating Electronic and Steric Profiles

The methoxy group (-OCH3) at the 6-position of the quinoline ring in this compound plays a significant role in modulating both the electronic and steric characteristics of the molecule. Electronically, the methoxy group is a powerful electron-donating group through resonance, which can increase the electron density of the quinoline ring system. This alteration in the electronic profile can influence the reactivity of the molecule and its binding affinity to target proteins.

For example, in a study of quinoline derivatives, the presence of a methoxy group at the 6-position was found to be favorable for antimicrobial activity. researchgate.netresearchgate.net However, the electronic influence of the methoxy group can be complex and context-dependent. In some instances, a methoxy group has been observed to limit the inhibitory effectiveness against certain enzymes when compared to a smaller methyl group, suggesting that steric factors also play a crucial role. nih.gov

The steric bulk of the methoxy group can influence the conformation of the molecule and its ability to fit into the binding pocket of a biological target. The interplay between the electronic and steric effects of the 6-methoxy group, in conjunction with the other substituents, is therefore a key aspect of the SAR of this class of compounds.

Influence of the Carbonitrile Moiety on Molecular Reactivity and Biological Profiles

Derivatives of quinoline-3-carbonitrile have been investigated as potential antibacterial agents. nih.gov The nitrile moiety can participate in various chemical transformations, making it a valuable handle for the synthesis of diverse analogs. Furthermore, the carbonitrile group can act as a hydrogen bond acceptor, enabling it to form specific interactions with biological targets.

Positional Effects of Substituents on Quinoline Ring Activity

The biological activity of substituted quinolines is highly dependent on the specific placement of functional groups around the heterocyclic ring system. Even minor changes in the substitution pattern can lead to significant differences in potency and selectivity.

For instance, SAR studies on various quinoline derivatives have revealed that substitution at the 2-position can often lead to a reduction in activity, whereas substitutions at positions 5, 6, and 7 are frequently associated with enhanced biological effects. slideshare.net The 7-position, in particular, has been identified as a critical site for modification in the development of antimalarial agents, with a chloro group at this position often being a key feature for potent activity. slideshare.net

In the case of this compound, the specific arrangement of substituents—fluorine at C8, methoxy at C6, and carbonitrile at C3—creates a unique electronic and steric profile that dictates its interaction with biological targets. The interplay between the electron-withdrawing fluorine and carbonitrile groups and the electron-donating methoxy group across the quinoline scaffold is a central theme in understanding its biological activity.

Comparative Analysis with Structurally Related Quinoline Scaffolds in Biological Systems

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. iosrjournals.org A comparative analysis of this compound with other structurally related quinoline scaffolds provides valuable insights into the key determinants of biological activity.

For example, the 4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine. The key structural features for the antimalarial activity of this class include the quinoline ring system and a substituted amino group at the 4-position. slideshare.net In contrast, the subject compound possesses a carbonitrile group at the 3-position, suggesting a different mode of action or target engagement.

Similarly, fluoroquinolones are a major class of antibacterial agents characterized by a fluorine atom at the 6-position and a carboxylic acid at the 3-position. While this compound shares the fluoro and quinoline core features, the different positioning of the fluorine and the replacement of the carboxylic acid with a carbonitrile group lead to distinct biological profiles.

The following table provides a comparative overview of the biological activities of different quinoline scaffolds:

| Quinoline Scaffold | Key Substituents | Primary Biological Activity |

| 4-Aminoquinolines | Amino group at C4, Chloro at C7 | Antimalarial |

| Fluoroquinolones | Fluorine at C6, Carboxylic acid at C3 | Antibacterial |

| 8-Hydroxyquinolines | Hydroxyl group at C8 | Antimicrobial, Anticancer |

| 6-Methoxyquinoline-3-carbonitriles | Methoxy at C6, Carbonitrile at C3 | Antimicrobial |

This comparative analysis highlights the remarkable versatility of the quinoline scaffold and underscores how subtle modifications in the substitution pattern can lead to compounds with vastly different biological activities.

Exploration of Biological Interactions and Mechanisms of Action in Academic Research

Enzyme Inhibition Studies

The quinoline (B57606) scaffold is a prominent feature in many biologically active compounds, and derivatives of 8-fluoro-6-methoxyquinoline-3-carbonitrile have been the subject of various enzyme inhibition studies to explore their therapeutic potential.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Derivatives of 3-fluoro-6-methoxyquinoline (B1245202) have been identified as novel bacterial type II topoisomerase inhibitors (NBTIs), a promising class of antibacterial agents. sci-hub.senih.gov These compounds target both DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, making them attractive for combating multidrug-resistant bacteria. sci-hub.senih.gov

Research has shown that the 3-fluoroquinoline (B1210502) left-hand side (LHS) moiety can lead to moderately improved topoisomerase IV inhibition compared to its non-fluorinated quinoline counterpart. sci-hub.senih.gov This enhancement in topoisomerase IV inhibition often correlates with improved antibacterial activity, particularly against strains of S. aureus with mutations that confer resistance to other NBTIs. sci-hub.senih.gov For instance, a series of cyclobutylaryl-substituted NBTIs derived from 3-fluoro-6-methoxyquinoline demonstrated potent activity. sci-hub.se

The general mechanism of action for this class of inhibitors involves binding to the enzyme-DNA complex. nih.gov Unlike fluoroquinolones, which stabilize the cleavage complex and induce double-strand breaks, some NBTIs may have a novel mode of action that induces single-stranded DNA breaks. nih.gov The antibacterial potency of these compounds is often evaluated by determining their minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant ones. sci-hub.se

Table 1: Examples of 3-Fluoro-6-methoxyquinoline Derivatives and their Antibacterial Target Activity

| Compound Type | Target Enzymes | Key Structural Feature | Observed Activity |

|---|---|---|---|

| Cyclobutylaryl-substituted NBTIs | DNA gyrase, Topoisomerase IV | 3-fluoro-6-methoxyquinoline | Enhanced Topoisomerase IV inhibition and activity against resistant S. aureus strains. sci-hub.senih.gov |

| General NBTIs | DNA gyrase, Topoisomerase IV | 3-fluoroquinoline LHS | Moderately improved Topoisomerase IV inhibition. sci-hub.senih.gov |

Inhibition of Protein Kinases

Quinazoline (B50416) and quinoline derivatives are known to interact with various protein kinases, which are key regulators of cellular processes. nih.govmdpi.com Overexpression or dysfunction of certain kinases, such as Aurora A kinase, is linked to cancer. nih.gov

Research into quinazoline-based carboxylic acid derivatives has shown that specific substitutions can lead to selective inhibition of Aurora A kinase. nih.gov For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potential as a selective Aurora A kinase inhibitor. nih.govresearchgate.net The inhibitory activity of these compounds is often assessed through in vitro kinase assays, measuring the percentage of enzyme activity inhibition at a specific concentration. nih.gov The selectivity of a lead compound is then typically evaluated by testing it against a panel of other kinases. nih.gov

While direct studies on this compound's protein kinase inhibition are not extensively detailed in the provided results, the broader class of quinoline and quinazoline derivatives shows significant activity in this area, suggesting a potential avenue for future research. nih.govmdpi.com

Inhibition of Glycosidase Enzymes (e.g., α-amylase, α-glucosidase)

The inhibition of α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov These enzymes are responsible for the breakdown of carbohydrates in the digestive system. nih.govmdpi.com

Quinoline derivatives have been investigated for their potential as α-glucosidase and α-amylase inhibitors. mdpi.com Studies on quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole conjugates have demonstrated their inhibitory potential against these enzymes, with some compounds showing low micromolar IC50 values for α-glucosidase inhibition. mdpi.com The inhibitory activity is typically assessed in vitro, and kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov

Table 2: Inhibitory Activity of Quinoline Derivatives on Glycosidase Enzymes

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Quinoline-1,3,4-oxadiazole conjugates | α-glucosidase, α-amylase | Stronger α-glucosidase inhibition compared to their 1,2,3-triazole counterparts. mdpi.com |

| Quinoline-1,2,3-triazole conjugates | α-glucosidase, α-amylase | Moderate α-amylase inhibition. mdpi.com |

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of a compound is fundamentally determined by its interactions with biological macromolecules such as DNA and proteins. For this compound and its derivatives, these interactions are central to their mechanisms of action.

As discussed in the context of enzyme inhibition, derivatives of this compound can bind to the enzyme-DNA complex of bacterial topoisomerases. nih.gov This interaction is a key step in their antibacterial activity. Computational molecular docking studies can be employed to predict and analyze the binding modes of these compounds within the active sites of their target proteins. These studies can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoline core and the protein. The fluorine atom at the 8-position can also potentially form halogen bonds, contributing to the binding affinity.

Furthermore, the interaction of quinoline derivatives with proteins is not limited to enzyme inhibition. For example, in the context of EZH2, inhibitors interact with the protein to block its catalytic function or its role in transcriptional activation. nih.gov The study of these interactions at a molecular level is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective therapeutic agents.

Studies on Alkylating Properties and DNA Damage

Alkylating agents are reactive compounds that can transfer alkyl groups to various nucleophilic sites on cellular macromolecules, including DNA. nih.gov This action can lead to DNA damage, cytotoxicity, and mutagenicity. nih.gov While direct studies on the alkylating properties of this compound are not extensively documented in publicly available research, the broader class of quinolines has been investigated for its ability to interact with DNA.

The damage induced by alkylating agents can manifest as single-strand breaks, double-strand breaks, or the formation of DNA adducts. nih.gov Cellular repair mechanisms, such as base excision repair and nucleotide excision repair, are in place to counteract this damage. nih.gov The efficacy of an alkylating agent is often linked to the cell's ability to repair such DNA lesions. nih.gov

Covalent and Non-Covalent Binding Mechanisms

The interaction of small molecules with biological targets can occur through two primary mechanisms: covalent and non-covalent binding. Covalent bonds are strong and typically irreversible, while non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are weaker and reversible.

In the context of quinoline derivatives, both types of interactions are crucial for their biological activity. For instance, the antimicrobial action of fluoroquinolones, a class of compounds related to the subject molecule, involves the formation of a stable complex with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov This interaction, while not strictly covalent with the DNA itself, involves a complex interplay of non-covalent forces that trap the enzymes on the DNA, leading to a lethal double-strand break. nih.gov The specific binding mechanisms of this compound to its targets are a subject of ongoing research.

Mechanistic Studies on Cellular Processes and Pathways

Induction of Apoptosis Pathways (e.g., Intrinsic Pathway, Mitochondrial Dysfunction, Reactive Oxygen Species Generation)

Research into related fluoro-substituted chromone (B188151) and quinoline compounds suggests that they can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov One study on 6-fluoro-3-formylchromone (B1211313) demonstrated its ability to induce apoptosis in hepatocellular carcinoma cells. nih.govnih.gov This was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, indicating the involvement of the intrinsic apoptosis pathway. nih.gov

Mitochondrial dysfunction is often a key event in the intrinsic apoptotic pathway. nih.gov This can be triggered by an increase in reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.gov Elevated ROS levels can lead to oxidative stress, damaging cellular components, including mitochondria, and initiating the apoptotic cascade. nih.govnih.gov While direct evidence for this compound is pending, the activities of structurally similar compounds provide a framework for its potential mechanism of action.

Modulation of Cell Signaling Cascades

Cell signaling cascades are complex networks of communication that govern fundamental cellular activities. The ability of a compound to modulate these pathways can have significant therapeutic implications. For instance, some quinoline derivatives have been investigated for their ability to inhibit P-glycoprotein (P-gp), a protein that can pump drugs out of cancer cells, leading to multidrug resistance. nih.gov By inhibiting P-gp, these compounds can potentially restore the efficacy of other chemotherapeutic agents. nih.gov The specific effects of this compound on various cell signaling cascades are an active area of investigation.

Antimicrobial Mechanisms against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of 8-fluoro-6-methoxyquinoline (B3049509) have shown significant promise as antimicrobial agents. Their primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for bacterial DNA replication, transcription, and repair. nih.gov By targeting these essential enzymes, these compounds can effectively halt bacterial growth and lead to cell death. nih.govnih.gov

Studies have demonstrated the activity of C-8-methoxy fluoroquinolones against Staphylococcus aureus, including strains resistant to other antibiotics. nih.govnih.gov The methoxy (B1213986) group at the C-8 position appears to enhance the lethality of these compounds against S. aureus. nih.govnih.gov Research has also explored the effectiveness of related quinoline derivatives against Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov The development of novel quinoline-based compounds continues to be a key strategy in the fight against antibiotic-resistant bacteria. nih.gov

Table 1: Investigated Antimicrobial Activity of Related Quinolone Derivatives

| Bacterial Strain | Compound Type | Observed Effect |

|---|---|---|

| Staphylococcus aureus | C-8-methoxy fluoroquinolones | Increased lethality, especially in topoisomerase IV-resistant strains. nih.govnih.gov |

| Escherichia coli | 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives | Moderate antimicrobial activity. researchgate.net |

| Staphylococcus aureus | 8-Nitrofluoroquinolone derivatives | Good activity, with MIC values in the range of 2-5 µg/mL for some derivatives. nih.gov |

| Escherichia coli | 8-Nitrofluoroquinolone derivatives | Moderate activity. nih.gov |

Antifungal Mechanisms

In addition to antibacterial activity, certain derivatives of 6-methoxyquinoline-3-carbonitrile have been evaluated for their antifungal properties. researchgate.net Research has shown that some of these compounds exhibit moderate activity against a range of fungal species, including Aspergillus fumigatus and Candida albicans. researchgate.net The precise mechanisms by which these compounds exert their antifungal effects are still under investigation but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes, similar to the mechanisms seen in bacteria. nih.gov

Metal Complexation Studies and Their Biological Implications

Academic research into the metal complexation of quinoline derivatives has revealed a rich and diverse field of study, primarily due to the ability of the quinoline scaffold to act as a versatile ligand for various metal ions. The resulting metal complexes often exhibit enhanced or novel biological activities compared to the free ligands. However, a thorough review of available scientific literature indicates a notable absence of specific studies on the metal complexation of This compound .

While direct experimental data for this specific compound is not available, the broader family of quinoline derivatives has been extensively investigated for their metal-coordinating properties and the biological significance of their complexes. These studies offer valuable insights into the potential behavior of this compound in the presence of metal ions.

The primary sites of metal chelation in quinoline derivatives are typically the nitrogen atom of the quinoline ring and a suitably positioned substituent that can form a stable chelate ring. For instance, 8-hydroxyquinoline (B1678124) is a classic and potent chelating agent, forming stable complexes with a wide range of metal ions through its hydroxyl oxygen and quinoline nitrogen atoms. scispace.comnih.gov These complexes have found applications as antimicrobial and anticancer agents, and as fluorescent sensors for metal ions. scispace.comscirp.orgscirp.org The biological activity of these complexes is often attributed to their ability to facilitate the transport of metal ions into cells, disrupt cellular metal homeostasis, or inhibit enzymes. nih.govscirp.org

In the case of this compound, the potential coordination sites are less obvious than in 8-hydroxyquinoline. The fluorine atom at position 8 is generally not a strong coordinating group. The methoxy group at position 6 is also a weak coordinator. The nitrile group at position 3, however, could potentially participate in metal coordination through its nitrogen atom.

Research on other quinoline-3-carbonitrile derivatives has shown their potential as ligands and the biological activities of their metal complexes. For example, studies on methoxybenzo[h]quinoline-3-carbonitrile derivatives have been conducted, though these focus on their synthesis and anti-Chagas disease properties rather than extensive metal complexation studies. nih.gov Similarly, various substituted quinoline derivatives have been used to synthesize organometallic ruthenium complexes that exhibit antimicrobial and DNA-binding properties. rsc.org These complexes, often described as "piano stool" complexes, demonstrate that the quinoline moiety can effectively coordinate to a metal center, leading to biologically active compounds. rsc.org

Copper(II) complexes with novel imine quinoline ligands have been synthesized and shown to possess significant cytotoxic and antioxidant activities. nih.gov These studies underscore the principle that complexation with a metal ion like copper can enhance the biological potency of the parent quinoline ligand. nih.gov

Given the lack of direct research, any discussion on the metal complexation of this compound remains speculative. Based on the chemistry of related compounds, it is conceivable that it could form complexes with various transition metals, potentially involving the quinoline nitrogen and the nitrile nitrogen. The biological implications of such hypothetical complexes are unknown but could, in principle, mirror the enhanced activities seen in other quinoline-metal complexes, such as increased antimicrobial or anticancer efficacy.

Future research would be necessary to isolate and characterize any metal complexes of this compound and to evaluate their biological properties. Such studies would need to determine the stoichiometry and stability of the complexes and assess their activity in relevant biological assays.

Emerging Research Directions and Academic Applications

Potential as Scaffolds for Novel Therapeutic Agent Development

The quinoline (B57606) ring system is a prominent feature in many therapeutic agents, and the 8-fluoro-6-methoxyquinoline-3-carbonitrile scaffold is a promising starting point for the development of new drugs. The presence of the fluorine atom and the methoxy (B1213986) group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Antibacterial: Derivatives of 6-methoxyquinoline-3-carbonitrile (B3100304) have been synthesized and evaluated for their in-vitro antimicrobial activity. researchgate.netresearchgate.net Studies have shown that some of these derivatives exhibit moderate activity against a range of Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. researchgate.netresearchgate.net For instance, certain ester and thioether derivatives of 6-methoxyquinoline-3-carbonitrile have demonstrated notable antibacterial efficacy. researchgate.net The antibacterial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The structural features of fluorinated quinolones, in particular, are known to contribute to their potent activity against drug-resistant bacterial strains.

A quinoline-3-carbonitrile derivative was reported to have antibacterial potential against Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 4 μg/mL against E. coli. nih.gov Furthermore, derivatives of 8-hydroxyquinoline (B1678124), a related structural class, have shown synergistic activity with existing antibiotics like oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Ester and Thioether derivatives of 6-methoxyquinoline-3-carbonitrile | Gram-positive and Gram-negative bacteria | Showed the highest antimicrobial activity among a series of tested compounds. | researchgate.net |

| Quinoline-3-carbonitrile derivative | E. coli | Exhibited antibacterial potential with an MIC of 4 μg/mL. | nih.gov |

| 8-Hydroxyquinoline derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated synergistic activity with oxacillin. | nih.gov |

Anticancer: The quinoline scaffold is also a key component in the design of anticancer agents. nih.gov Derivatives of 8-methoxyquinoline (B1362559) have shown promise in this area, with some demonstrating antiproliferative activity against various cancer cell lines. For example, 8-hydroxyquinoline derivatives, which share a similar core structure, have been found to induce apoptosis in cancer cells. nih.gov The anticancer activity of these compounds is often linked to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells. nih.gov

Antitubercular: Derivatives of 8-hydroxyquinoline have been investigated for their antitubercular properties. nih.gov Some acridine (B1665455) derivatives containing a 2-methoxy group have also been synthesized and evaluated against Mycobacterium tuberculosis, showing potent activity. nih.gov This highlights the potential of the methoxyquinoline scaffold in the development of new treatments for tuberculosis.

Antiviral: While direct antiviral studies on this compound are not widely reported, the broader class of fluoro-substituted nucleoside analogues has demonstrated significant antiviral activity. nih.gov For instance, 3'-deoxy-3'-fluoroadenosine has shown a broad-spectrum antiviral effect against several flaviviruses. nih.gov This suggests that the incorporation of a fluorine atom, a key feature of this compound, is a viable strategy in the design of antiviral compounds.

Advancements in Agrochemical Research

The application of quinoline derivatives extends to the field of agrochemicals. nih.gov Research in agricultural and environmental microbiology has explored the use of such compounds. nih.gov The development of new antimicrobial agents is crucial not only for human health but also for combating plant pathogens. The antibacterial and antifungal properties of quinoline derivatives suggest their potential use in protecting crops from microbial diseases.

Applications in Materials Science

The structural and electronic properties of quinoline derivatives make them interesting candidates for applications in materials science. Specifically, compounds with extended π-systems, like those based on the quinoline ring, are being investigated for their potential as organic semiconductors. nih.gov These materials could be used in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of heteroatoms and various substituents on the quinoline core allows for the fine-tuning of the material's electronic properties.

Development of Molecular Probes for Biochemical Studies

Quinoline-based compounds are well-suited for the development of molecular probes for biochemical studies. Their inherent fluorescence and ability to interact with biological macromolecules make them valuable tools for visualizing and studying cellular processes. While specific applications of this compound as a molecular probe are not extensively documented, the general class of quinolines is used for these purposes. Their utility in this area stems from their ability to act as sensors for metal ions or to label specific cellular components.

Interdisciplinary Research Collaborations and Future Perspectives in Drug Discovery

The diverse potential of this compound and its derivatives necessitates interdisciplinary research collaborations. The synthesis of novel derivatives by organic chemists, coupled with their evaluation by pharmacologists, microbiologists, and materials scientists, is crucial for unlocking their full potential. nih.gov

Future perspectives in drug discovery for this class of compounds are promising. The ability to create libraries of related compounds through techniques like molecular hybridization allows for the optimization of their pharmacological profiles. Ongoing research will likely focus on elucidating detailed structure-activity relationships and understanding the molecular targets of these compounds to design more potent and selective therapeutic agents. nih.gov The development of highly selective agonists for specific receptors, as seen with other heterocyclic compounds, demonstrates a clear path forward for the discovery of novel drugs based on the quinoline scaffold. nih.gov

Q & A

Q. What are the common synthetic routes for 8-Fluoro-6-methoxyquinoline-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves multi-step reactions starting from substituted quinoline precursors. For example:

- Step 1: Halogenation or nitration at the 6-position of a quinoline backbone under controlled acidic conditions .

- Step 2: Methoxy group introduction via nucleophilic substitution, using sodium methoxide in anhydrous DMF at 60–80°C .

- Step 3: Fluorination at the 8-position using fluorinating agents like Selectfluor® in acetonitrile .

Optimization Tips: - Use Pd/C or Cu catalysts for regioselective substitutions .

- Monitor reaction progress with TLC or HPLC to minimize side products. Purity (>98%) is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Q. What are the solubility and storage recommendations for this compound in experimental settings?

Methodological Answer:

- Solubility:

- Storage:

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination or methoxy substitution be addressed?

Methodological Answer:

- Fluorination Control:

- Use directing groups (e.g., nitro or chloro substituents) to guide fluorine insertion to the 8-position .

- Optimize temperature (e.g., 0–5°C reduces side reactions with the nitrile group) .

- Methoxy Substitution:

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact biological activity?

Methodological Answer:

- Case Study: Replace methoxy with ethoxy and compare:

- Data Analysis: Use IC₅₀ values and molecular docking simulations to correlate structural changes with activity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Identify Variables:

- Check assay conditions (e.g., pH, solvent concentration in DMSO) that may alter compound stability .

- Compare cell lines (e.g., HEK293 vs. HeLa) for target expression variability .

- Validation Steps:

- Reproduce experiments with standardized protocols.

- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Process Optimization:

- Transition from batch to continuous flow reactors for fluorination steps, reducing reaction time by 40% .

- Use scavenger resins to remove excess reagents in situ .

- Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.